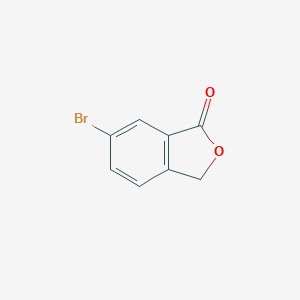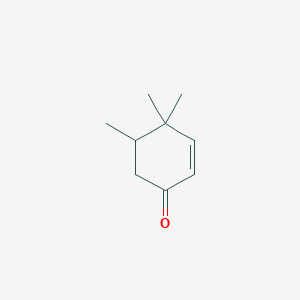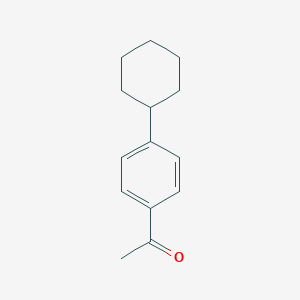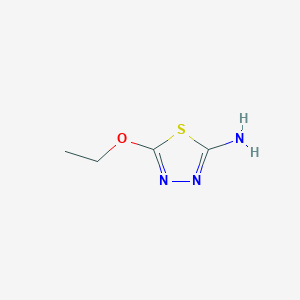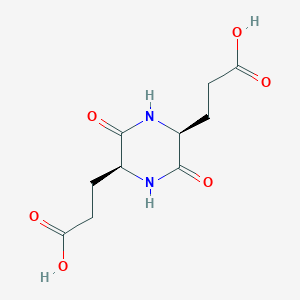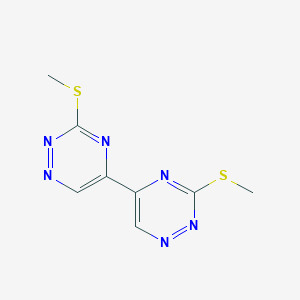
3-Methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 3-Methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine is not fully understood. However, it has been proposed that this compound exerts its anti-tumor activity by inhibiting the activity of certain enzymes that are essential for the growth and proliferation of cancer cells. In addition, it has been suggested that this compound exerts its herbicidal activity by interfering with the normal metabolic processes of plants.
Effets Biochimiques Et Physiologiques
3-Methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine has been found to have significant biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of certain enzymes that are essential for the growth and proliferation of cancer cells. In addition, this compound has been found to have a strong inhibitory effect on the growth of weeds. However, the exact biochemical and physiological effects of this compound are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine in lab experiments is its potential as a building block for the synthesis of new materials. In addition, this compound has been found to have significant anti-tumor and herbicidal activity, making it a promising candidate for further research in these fields. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the exact toxicity of this compound and its potential effects on human health.
Orientations Futures
There are several future directions for the research on 3-Methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine. One direction is to further study the mechanism of action of this compound and its potential applications in medicinal chemistry, agriculture, and material sciences. Another direction is to study the toxicity of this compound and its potential effects on human health. Finally, further studies are needed to determine the exact biochemical and physiological effects of this compound and its potential as a building block for the synthesis of new materials.
In conclusion, 3-Methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to determine the exact potential of this compound in various fields and its potential effects on human health.
Méthodes De Synthèse
The synthesis of 3-Methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine is carried out using a two-step procedure. The first step involves the reaction of 2-mercapto-1,3,4-thiadiazole with ethyl chloroacetate in the presence of potassium carbonate. The resulting product is then treated with 2-amino-4,6-dimethylpyrimidine-5-thiol to yield 3-Methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine.
Applications De Recherche Scientifique
3-Methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material sciences. In medicinal chemistry, this compound has been studied for its potential as an anti-tumor agent. It has been found to inhibit the proliferation of various cancer cells, including breast, colon, and lung cancer cells. In agriculture, this compound has been studied for its potential as a herbicide. It has been found to have a strong inhibitory effect on the growth of weeds. In material sciences, this compound has been studied for its potential as a building block for the synthesis of new materials.
Propriétés
Numéro CAS |
42836-88-4 |
|---|---|
Nom du produit |
3-Methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine |
Formule moléculaire |
C8H8N6S2 |
Poids moléculaire |
252.3 g/mol |
Nom IUPAC |
3-methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine |
InChI |
InChI=1S/C8H8N6S2/c1-15-7-11-5(3-9-13-7)6-4-10-14-8(12-6)16-2/h3-4H,1-2H3 |
Clé InChI |
ACONXJAUFMGPLM-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=CN=N1)C2=CN=NC(=N2)SC |
SMILES canonique |
CSC1=NC(=CN=N1)C2=CN=NC(=N2)SC |
Autres numéros CAS |
42836-88-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



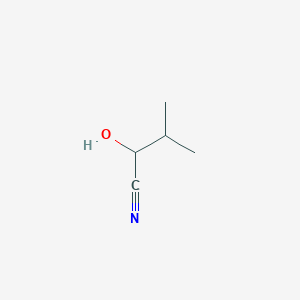
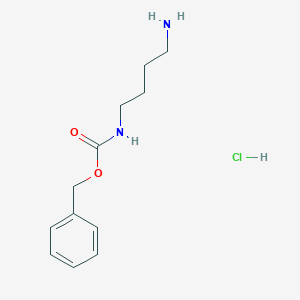
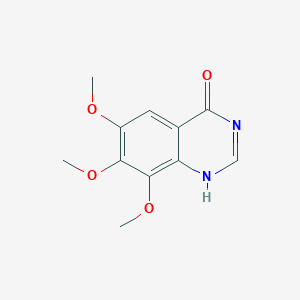
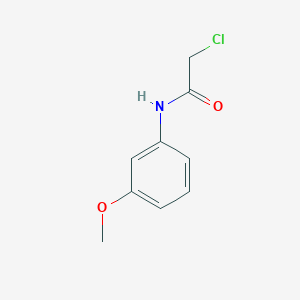
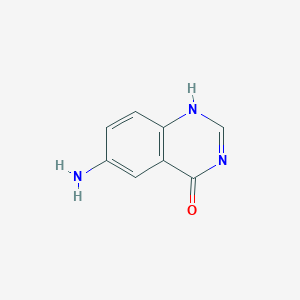
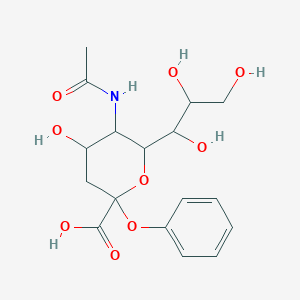
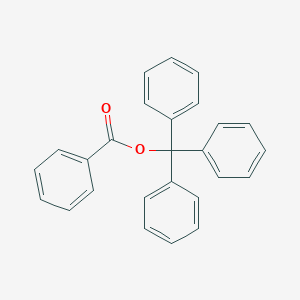
![4-[(Trimethylsilyl)ethynyl]benzoic acid](/img/structure/B103411.png)
